molecular formula C11H16O3 B14285830 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one CAS No. 119711-73-8

4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14285830
CAS No.: 119711-73-8
M. Wt: 196.24 g/mol
InChI Key: PZTUGPLBFDQACO-UHFFFAOYSA-N
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Description

4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one: is an organic peroxide compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a tert-butylperoxy group attached to a cyclohexadienone ring, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the oxidative dearomatization of phenols. One common method uses ruthenium catalysts to facilitate the oxidation process, transforming phenols into cyclohexadienones . The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and an acid catalyst to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative processes using similar catalytic systems. The scalability of the reaction allows for the efficient production of this compound, which can then be utilized in various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its phenolic form.

    Substitution: The tert-butylperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Ruthenium catalysts, acid catalysts.

Major Products Formed:

    Quinones: Formed through oxidation reactions.

    Phenols: Formed through reduction reactions.

    Substituted Cyclohexadienones: Formed through substitution reactions.

Scientific Research Applications

4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond in the tert-butylperoxy group. This process produces tert-butoxy radicals, which can initiate various radical-mediated reactions . The molecular targets and pathways involved include the oxidation of organic substrates and the formation of radical intermediates.

Comparison with Similar Compounds

Uniqueness: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which provides additional reactivity and versatility in chemical reactions compared to other peroxides. Its ability to undergo oxidative dearomatization and form quinones makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

119711-73-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-tert-butylperoxy-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H16O3/c1-10(2,3)13-14-11(4)7-5-9(12)6-8-11/h5-8H,1-4H3

InChI Key

PZTUGPLBFDQACO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C=C1)OOC(C)(C)C

Origin of Product

United States

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